molecular formula C4H3N3O B7902459 1-hydroxy-1H-imidazole-2-carbonitrile

1-hydroxy-1H-imidazole-2-carbonitrile

Cat. No.: B7902459
M. Wt: 109.09 g/mol
InChI Key: NWTKUFAJTUXLJN-UHFFFAOYSA-N
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Description

1-hydroxy-1H-imidazole-2-carbonitrile is a specialized heterocyclic building block of significant interest in medicinal and synthetic chemistry. While specific biological data for this exact compound is limited in the public domain, its core structure is a valuable precursor for constructing more complex molecules. The imidazole ring is a fundamental pharmacophore present in a wide array of therapeutic agents, including anticancer drugs, EGFR inhibitors, and antibacterial compounds . The presence of both a hydroxy group and a nitrile on the imidazole ring makes it a versatile intermediate for further chemical transformations. Research into analogous 1-hydroxy-1H-imidazole-2-carboxylate esters demonstrates that this class of compounds can be readily functionalized; the ester group can be converted into amides or hydrazides, and the ring system can undergo various electrophilic substitution reactions . This reactivity profile suggests that 1-hydroxy-1H-imidazole-2-carbonitrile is a promising scaffold for generating diverse chemical libraries. Its primary research value lies in its potential as a key synthon for the synthesis of novel imidazole derivatives for drug discovery programs, material science, and as a ligand in catalysis, offering researchers a strategic entry point to explore new chemical space.

Properties

IUPAC Name

1-hydroxyimidazole-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O/c5-3-4-6-1-2-7(4)8/h1-2,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTKUFAJTUXLJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=N1)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-hydroxy-1H-imidazole-2-carbonitrile typically involves the cyclization of amido-nitriles. One reported method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and heterocycles .

Industrial Production Methods

While specific industrial production methods for 1-hydroxy-1H-imidazole-2-carbonitrile are not widely documented, the general approach would likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-hydroxy-1H-imidazole-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole derivatives with additional oxygen-containing groups, while reduction could produce more saturated imidazole derivatives.

Scientific Research Applications

1-hydroxy-1H-imidazole-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-hydroxy-1H-imidazole-2-carbonitrile involves its interaction with various molecular targets and pathways. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, making it a versatile ligand in coordination chemistry. Additionally, its nitrile group can undergo nucleophilic addition reactions, which are important in many biological processes.

Comparison with Similar Compounds

Key Observations:

  • Substituent Position : The position of substituents significantly impacts properties. For instance, 4-methyl substitution (4-Methyl-1H-imidazole-2-carbonitrile) increases lipophilicity compared to the hydroxylated analog, favoring membrane permeability in drug design .
  • Functional Group Diversity: The presence of dual cyano groups (e.g., 1-Ethyl-1H-imidazole-4,5-dicarbonitrile) enhances electrophilicity, making such compounds reactive intermediates in organocatalysis .
  • Biological Activity : Fluorinated derivatives (e.g., 1-(3-Fluoro-2-hydroxypropyl)-1H-imidazole-2-carbonitrile) demonstrate improved pharmacokinetic profiles due to fluorine’s electron-withdrawing effects and metabolic resistance .

Pharmacological Potential

  • The hydroxyl group in 1-hydroxy-1H-imidazole-2-carbonitrile may enhance solubility but reduce blood-brain barrier penetration compared to methyl or ethyl analogs.
  • Fluorinated derivatives (e.g., from ) are prioritized in CNS drug discovery due to their balanced solubility and stability .

Research Findings and Data Trends

  • Thermal Stability : Hydroxylated imidazole carbonitriles generally exhibit lower thermal stability than alkylated analogs due to hydrogen-bonding-induced lattice distortions .
  • Spectral Differentiation : IR spectra of hydroxylated vs. methylated imidazoles show distinct O-H stretching (3200–3600 cm⁻¹) and C≡N peaks (~2200 cm⁻¹), aiding structural identification .

Q & A

Q. Tables

Key Physicochemical Properties
Molecular Formula
CAS Number
Melting Point
LogP (Predicted)
Hydrogen Bond Acceptors
Topological Polar Surface Area
Source
Common Synthetic Derivatives Biological Activity Reference
1-Hydroxy-4-nitro derivativeTopoisomerase II inhibitorBaviskar et al. (2021)
1-Hydroxy-5-fluoro derivativeXanthine oxidase inhibitorZhang et al. (2018)

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